H-Ile-Arg-Pro-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H32N6O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H32N6O4/c1-3-10(2)13(18)14(24)22-11(6-4-8-21-17(19)20)15(25)23-9-5-7-12(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
DMHGKBGOUAJRHU-CYDGBPFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |
sequence |
IRP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tripeptides with Proline at the C-Terminus
H-Ile-Pro-Pro-OH (H-4632)
- Structure : Ile-Pro-Pro.
- Price : 5.0 .
- Key Differences : The substitution of Arg with a second Pro residue eliminates the charged side chain, likely reducing solubility but increasing structural rigidity. This compound is associated with angiotensin-converting enzyme (ACE) inhibitory activity, common in Pro-containing peptides .
- Applications : Used in antihypertensive functional foods.
H-Leu-Arg-Pro-OH (H-1274)
- Structure : Leu-Arg-Pro.
- Price : 0.27 .
- Key Differences : Replacing Ile with Leu alters hydrophobicity (Leu has a branched aliphatic side chain vs. Ile’s β-branching). This may impact membrane permeability or receptor binding. The lower price suggests easier synthesis or higher availability.
H-Val-Pro-Pro-OH (H-4634)
Table 1: Structural and Economic Comparison of Tripeptides
| Compound | Sequence | Price | Key Feature |
|---|---|---|---|
| H-Ile-Arg-Pro-OH | Ile-Arg-Pro | 1.8 | Charged Arg enhances solubility |
| H-Ile-Pro-Pro-OH | Ile-Pro-Pro | 5.0 | Dual Pro increases rigidity |
| H-Leu-Arg-Pro-OH | Leu-Arg-Pro | 0.27 | Leu modifies hydrophobicity |
| H-Val-Pro-Pro-OH | Val-Pro-Pro | 9.0 | Val reduces steric hindrance |
Dipeptides with Overlapping Sequences
H-Ile-Pro-OH (CAS 37462-92-3)
- Structure : Ile-Pro.
- Molecular Weight : 228.29 g/mol .
- Key Differences : Absence of Arg simplifies synthesis but limits bioactivity. Used as an intermediate in peptide synthesis.
H-Pro-Arg-OH (G-2990)
Table 2: Dipeptide Comparison
| Compound | Sequence | Molecular Weight (g/mol) | Price |
|---|---|---|---|
| H-Ile-Pro-OH | Ile-Pro | 228.29 | N/A |
| H-Pro-Arg-OH | Pro-Arg | ~299.34 (calculated) | 4.1 |
Comparison with Functionally Similar Compounds
ACE-Inhibitory Peptides
H-Ile-Pro-Pro-OH
- Function : Well-documented ACE inhibitor used in clinical and food applications .
- Mechanism : Binds to ACE active sites via Pro-Pro motifs.
H-Val-Pro-Pro-OH
Ferrocene-Modified Analog (Fc-Gly-Pro-Arg(NO2)-OMe)
- Structure: Ferrocene-Gly-Pro-Arg(NO2)-OMe .
- Key Feature : Electrochemical activity (reversible redox peaks at 0.624/0.552 V vs. Ag/AgCl) due to the ferrocene moiety.
- Application : Studied for Cu(II) coordination (2:1 ratio), suggesting utility in metal-ion sensing or catalysis .
Contrast : this compound lacks synthetic modifications like ferrocene, limiting its electrochemical utility but preserving natural bioactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for H-Ile-Arg-Pro-OH, and how do reaction conditions influence yield and purity?
- Methodology : Compare solid-phase peptide synthesis (SPPS) vs. solution-phase methods, focusing on coupling reagents (e.g., HBTU, DCC), protecting groups (e.g., Fmoc/t-Boc), and purification techniques (HPLC, LC-MS). Assess yield and purity using mass spectrometry and nuclear magnetic resonance (NMR) .
- Data Analysis : Use retention time (HPLC) and spectral data (NMR) to quantify impurities. Statistical tools like ANOVA can identify significant differences between synthetic routes .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology : Employ tandem mass spectrometry (MS/MS) for sequence verification, circular dichroism (CD) for secondary structure analysis, and X-ray crystallography (if crystalline) for 3D conformation. Cross-validate with computational modeling (e.g., molecular dynamics simulations) .
- Data Contradictions : Address discrepancies between experimental and predicted spectra by re-electing solvent effects or ionization artifacts .
Q. What is the biological relevance of this compound in cellular or enzymatic systems?
- Methodology : Design in vitro assays (e.g., enzyme inhibition studies, cell viability assays) to assess bioactivity. Use dose-response curves and IC50 calculations. Include negative controls (scrambled peptide sequences) and replicate experiments to ensure reproducibility .
- Limitations : Discuss low bioavailability due to peptide degradation in physiological conditions, prompting advanced stabilization strategies .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying pH and temperature conditions be resolved?
- Experimental Design : Conduct accelerated stability studies (ICH guidelines) with HPLC monitoring. Apply Arrhenius kinetics to predict shelf-life. Use multivariate analysis to isolate degradation pathways (e.g., hydrolysis vs. oxidation) .
- Contradiction Resolution : Compare findings with published degradation profiles, considering differences in buffer composition or analytical sensitivity .
Q. What computational frameworks best predict the interaction between this compound and target proteins?
- Methodology : Combine docking simulations (AutoDock Vina) with free-energy calculations (MM/PBSA). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
- Data Interpretation : Address false positives in docking by incorporating solvent entropy and conformational flexibility .
Q. How can researchers optimize experimental designs to study this compound in multi-omics contexts (e.g., proteomics, metabolomics)?
- Integration Strategy : Use stable isotope labeling (SILAC) for proteomic tracking and LC-MS/MS for metabolomic profiling. Apply pathway enrichment analysis (KEGG, Reactome) to identify cross-omics interactions .
- Bias Mitigation : Normalize data batch effects using ComBat or similar algorithms .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodology : Apply mixed-effects models to account for cell-line variability. Use bootstrapping to estimate confidence intervals for EC50 values. Validate with single-cell RNA sequencing to resolve population heterogeneity .
- Pitfalls : Avoid overfitting by cross-validating models with independent datasets .
Methodological Frameworks for Rigor
- PICO Framework : Define Population (e.g., cell type), Intervention (this compound concentration), Comparison (vehicle control), and Outcome (e.g., apoptosis rate) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on peptide stability over redundant synthesis protocols .
- Reproducibility : Adhere to NIH guidelines for preclinical reporting, including raw data deposition in repositories like Zenodo .
Data Presentation Guidelines
- Tables : Include raw data (e.g., HPLC retention times, MS/MS fragmentation patterns) in appendices, with processed data (normalized intensities, p-values) in the main text .
- Figures : Use heatmaps for omics data and line graphs for kinetic studies. Annotate with error bars and significance markers (***p<0.001) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
